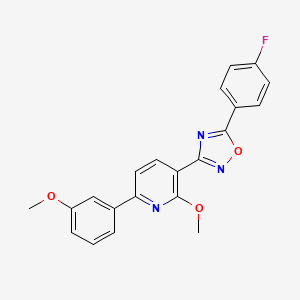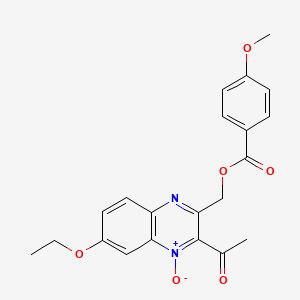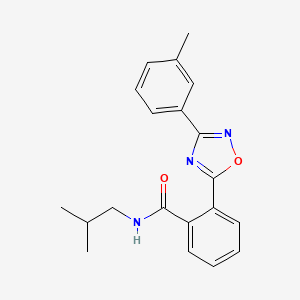
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IBTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to protect against neurotoxicity induced by beta-amyloid peptides, which are associated with Alzheimer's disease. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of specific enzymes and signaling pathways. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to activate the PI3K/Akt signaling pathway, which is involved in neuronal survival and growth. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to inhibit the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to induce apoptosis, inhibit tumor angiogenesis, and suppress tumor growth. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to protect against beta-amyloid-induced neurotoxicity and promote neuronal survival and growth. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which makes it a useful tool for studying specific enzymes and signaling pathways. Another advantage is its low toxicity, which allows for higher doses to be administered without adverse effects. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and anti-inflammatory therapy. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide and improving its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis method of N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with isobutylamine and 4-dimethylaminopyridine in the presence of N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with benzoyl chloride to yield N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide.
Propriétés
IUPAC Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-21-19(24)16-9-4-5-10-17(16)20-22-18(23-25-20)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBCVKKSFKSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

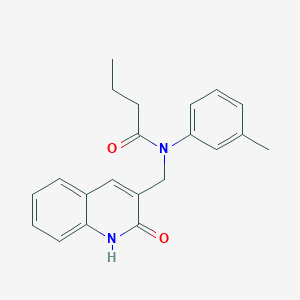
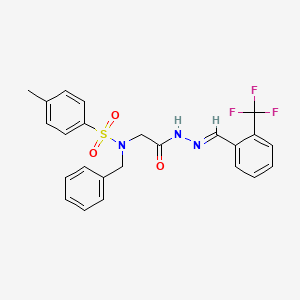


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
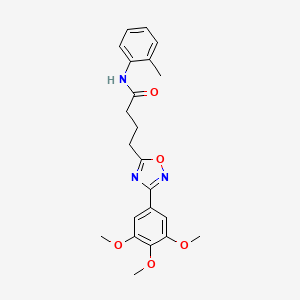
![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)

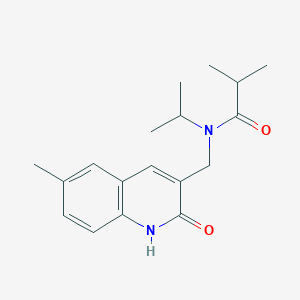

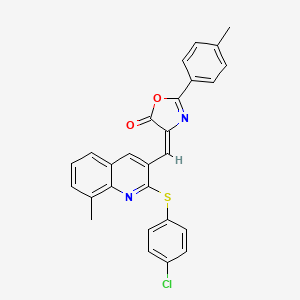
![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
